4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene
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Overview
Description
4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene is an organic compound with the molecular formula C9H11BrO2S It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a methoxymethylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene typically involves the bromination of a suitable precursor, followed by the introduction of the methoxy and methoxymethylsulfanyl groups. One common method involves the bromination of 1-methoxy-2-[(methoxymethyl)sulfanyl]benzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxymethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents such as acetonitrile or dichloromethane.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-[(methoxymethyl)sulfanyl]aniline when using an amine nucleophile.
Oxidation: Products include sulfoxides or sulfones, such as 4-bromo-1-methoxy-2-[(methoxymethyl)sulfinyl]benzene.
Reduction: Products include the hydrogenated compound, such as 4-methoxy-2-[(methoxymethyl)sulfanyl]benzene.
Scientific Research Applications
4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethylsulfanyl group can enhance the compound’s binding affinity and specificity for its target, while the bromine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxy-1-(methoxymethyl)benzene
- 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene
- 4-Bromo-1-fluoro-2-nitrobenzene
- 4-Methoxybenzyl bromide
Uniqueness
4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene is unique due to the presence of the methoxymethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
1876539-18-2 |
---|---|
Molecular Formula |
C9H11BrO2S |
Molecular Weight |
263.2 |
Purity |
0 |
Origin of Product |
United States |
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